molecular formula C10H9BrO2S B13628291 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione

1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione

Cat. No.: B13628291
M. Wt: 273.15 g/mol
InChI Key: SMQSOFUKTJOOMC-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione is a β-diketone derivative characterized by a propane-1,3-dione backbone substituted with a 5-bromothiophen-2-yl group and a cyclopropyl moiety. The bromothiophene group introduces significant electronic and steric effects due to bromine’s electronegativity and polarizability, while the cyclopropyl ring contributes to conformational rigidity and unique steric interactions . This compound is of interest in medicinal chemistry and materials science, particularly as a precursor for metal-chelating ligands or bioactive molecules. Its synthesis typically involves coupling reactions between brominated thiophene derivatives and cyclopropane-containing intermediates under controlled conditions .

Properties

Molecular Formula

C10H9BrO2S

Molecular Weight

273.15 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione

InChI

InChI=1S/C10H9BrO2S/c11-10-4-3-9(14-10)8(13)5-7(12)6-1-2-6/h3-4,6H,1-2,5H2

InChI Key

SMQSOFUKTJOOMC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CC(=O)C2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione typically involves the bromination of thiophene followed by the formation of the cyclopropylpropane-1,3-dione moiety. One common method includes:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Cyclopropylpropane-1,3-dione: The brominated thiophene is then reacted with cyclopropylpropane-1,3-dione under basic conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiophene derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropylpropane-1,3-dione moiety may also contribute to the compound’s overall biological activity by interacting with cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Table 1: Halogen-Substituted Thiophene Derivatives

Compound Name Molecular Formula Substituent on Thiophene Key Features
1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione C₁₀H₉BrO₂S Br at C5 Enhanced reactivity due to bromine’s polarizability; potential bioactivity
1-(5-Chlorothiophen-2-yl)-3-cyclopropylpropane-1,3-dione C₁₀H₉ClO₂S Cl at C5 Smaller halogen size reduces steric hindrance; lower lipophilicity
1-(5-Ethylthiophen-2-yl)-3-cyclopropylpropane-1,3-dione C₁₂H₁₄O₂S Ethyl at C5 Improved metabolic stability but reduced electrophilicity

Key Insights :

  • Bromine’s larger atomic radius compared to chlorine or alkyl groups enhances π-stacking interactions in biological systems .
  • Ethyl substitution improves solubility but diminishes reactivity toward nucleophilic attack .

Cyclopropane-Containing Analogues

Table 2: Cyclopropyl vs. Non-Cyclopropyl Derivatives

Compound Name Backbone Structure Key Functional Groups Impact on Properties
This compound Propane-1,3-dione Cyclopropyl, Bromothiophene Rigid cyclopropyl ring restricts rotation, enhancing binding specificity
1-(5-Bromothiophen-2-yl)propan-1,3-dione Propane-1,3-dione None Flexible backbone increases entropy loss in molecular interactions
1-(5-Bromothiophen-2-yl)-3-phenylpropane-1,3-dione Propane-1,3-dione Phenyl Aromatic phenyl group increases π-π interactions but reduces solubility

Key Insights :

  • The cyclopropyl group reduces conformational flexibility, favoring interactions with planar biological targets (e.g., enzyme active sites) .
  • Phenyl-substituted analogues exhibit stronger van der Waals forces but poorer pharmacokinetic profiles .

Heteroaromatic Ring Variations

Table 3: Thiophene vs. Pyridine Analogues

Compound Name Heteroaromatic Ring Key Functional Groups Applications
This compound Thiophene Br, Cyclopropyl Electrophilic reactivity for cross-coupling reactions; antimicrobial activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropylpropane-1,3-dione Pyridine Cl, CF₃ Enhanced electron-withdrawing effects; agrochemical applications
1-(5-Bromopyridin-3-yl)-3-cyclopropylpropane-1,3-dione Pyridine Br Lower aromatic stability compared to thiophene; reduced bioactivity

Key Insights :

  • Thiophene derivatives generally exhibit higher aromatic stability and redox activity than pyridine analogues .
  • Trifluoromethyl groups on pyridine rings enhance resistance to metabolic degradation .

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